An In-Depth Technical Guide to 2-Bromoimidazo[2,1-b]thiazole-6-carboxylic acid (CAS Number: 80354-00-3)
An In-Depth Technical Guide to 2-Bromoimidazo[2,1-b]thiazole-6-carboxylic acid (CAS Number: 80354-00-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Imidazo[2,1-b]thiazole Scaffold
The fused heterocyclic system of imidazo[2,1-b]thiazole represents a "privileged scaffold" in medicinal chemistry. This core structure is a cornerstone in the development of a wide array of biologically active compounds.[1][2] Its prevalence in numerous compounds that have entered clinical use underscores its importance in drug discovery.[1] Derivatives of the imidazo[2,1-b]thiazole core have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1][3][4] The rigid, bicyclic nature of this scaffold provides a three-dimensional framework that can be strategically functionalized to interact with various biological targets with high specificity and affinity. The subject of this guide, 2-Bromoimidazo[2,1-b]thiazole-6-carboxylic acid, is a key intermediate, offering versatile handles for further chemical modifications, making it a valuable building block in the synthesis of novel therapeutic agents.
Chemical and Physical Properties
A comprehensive understanding of the physicochemical properties of a compound is fundamental to its application in research and development. Below is a summary of the key properties of 2-Bromoimidazo[2,1-b]thiazole-6-carboxylic acid.
| Property | Value |
| CAS Number | 80354-00-3 |
| Molecular Formula | C₆H₃BrN₂O₂S |
| Molecular Weight | 247.07 g/mol |
| IUPAC Name | 2-bromoimidazo[2,1-b][1]thiazole-6-carboxylic acid |
| Appearance | Predicted to be an off-white to yellow solid |
| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF |
Predicted Synthesis Workflow
While a direct, step-by-step synthesis for 2-Bromoimidazo[2,1-b]thiazole-6-carboxylic acid is not extensively documented in a single source, a plausible and scientifically sound synthetic route can be proposed based on established methodologies for analogous structures. The following workflow is a predictive guide based on well-precedented reactions in heterocyclic chemistry.
Diagram of the Predicted Synthesis Workflow:
Caption: Predicted four-step synthesis of the target compound.
Experimental Protocols
Step 1: Synthesis of Ethyl 2-aminothiazole-4-carboxylate
This initial step utilizes the well-established Hantzsch thiazole synthesis.
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Rationale: The reaction of an α-haloketone (ethyl 3-bromopyruvate) with a thioamide (thiourea) is a robust and high-yielding method for the construction of the thiazole ring.
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Protocol:
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To a solution of thiourea (1.2 mmol) in ethanol (2 mL), add ethyl 3-bromopyruvate (1 mmol).
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Heat the reaction mixture to 70°C and stir for 1 hour.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the mixture to room temperature and pour it into ice-cold water.
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Collect the resulting precipitate by filtration and dry under vacuum to yield ethyl 2-aminothiazole-4-carboxylate.
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Step 2: Synthesis of Ethyl imidazo[2,1-b]thiazole-6-carboxylate
The formation of the fused imidazole ring is achieved through the condensation of the 2-aminothiazole with an α-haloaldehyde.
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Rationale: The nucleophilic amino group of the thiazole attacks the electrophilic carbonyl carbon of bromoacetaldehyde, followed by an intramolecular cyclization and dehydration to form the fused bicyclic system.
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Protocol:
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Dissolve ethyl 2-aminothiazole-4-carboxylate (1 mmol) in a suitable solvent such as ethanol or dioxane.
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Add bromoacetaldehyde (1.1 mmol) to the solution.
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Reflux the mixture for 4-6 hours, monitoring by TLC.
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After completion, cool the reaction and neutralize with a mild base (e.g., sodium bicarbonate solution).
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Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
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Step 3: Synthesis of Ethyl 2-bromoimidazo[2,1-b]thiazole-6-carboxylate
Electrophilic bromination of the electron-rich imidazo[2,1-b]thiazole ring system.
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Rationale: The C2 position of the imidazo[2,1-b]thiazole ring is susceptible to electrophilic attack. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for such systems.
-
Protocol:
-
Dissolve ethyl imidazo[2,1-b]thiazole-6-carboxylate (1 mmol) in a solvent like acetonitrile or dichloromethane.
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Add N-Bromosuccinimide (1.05 mmol) portion-wise at room temperature.
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Stir the reaction mixture for 2-4 hours, monitoring by TLC.
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Upon completion, quench the reaction with a solution of sodium thiosulfate.
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Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
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Purify by column chromatography to obtain the desired 2-bromo derivative.
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Step 4: Synthesis of 2-Bromoimidazo[2,1-b]thiazole-6-carboxylic acid
The final step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid.
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Rationale: Base-catalyzed hydrolysis (saponification) is a standard method for converting esters to carboxylic acids. Lithium hydroxide or sodium hydroxide are commonly used for this transformation.[5]
-
Protocol:
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Dissolve ethyl 2-bromoimidazo[2,1-b]thiazole-6-carboxylate (1 mmol) in a mixture of tetrahydrofuran (THF) and water.
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Add an aqueous solution of lithium hydroxide or sodium hydroxide (2-3 mmol).
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Stir the mixture at room temperature for 2-12 hours until the starting material is consumed (monitored by TLC).
-
Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of 2-3.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield 2-Bromoimidazo[2,1-b]thiazole-6-carboxylic acid.
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Predicted Spectroscopic Characterization
While experimental data for the title compound is scarce, the expected NMR and IR spectral features can be predicted based on its structure and data from analogous compounds.
¹H NMR (400 MHz, DMSO-d₆):
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δ 13.0-13.5 ppm (s, 1H): This broad singlet is characteristic of the carboxylic acid proton.[6]
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δ 8.0-8.5 ppm (s, 1H): This singlet corresponds to the proton on the imidazole ring (C5-H).
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δ 7.5-8.0 ppm (s, 1H): This singlet is attributed to the proton on the thiazole ring (C3-H).
¹³C NMR (100 MHz, DMSO-d₆):
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δ 160-165 ppm: Carboxylic acid carbonyl carbon.
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δ 145-155 ppm: Quaternary carbons of the imidazole and thiazole rings.
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δ 110-125 ppm: Carbons bearing protons in the heterocyclic rings.
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δ 105-115 ppm: Brominated carbon (C2). The introduction of a bromine atom is expected to cause an upfield shift of the attached carbon's resonance.[7]
Infrared (IR) Spectroscopy (KBr, cm⁻¹):
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3400-2400 cm⁻¹ (broad): O-H stretching of the carboxylic acid.
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~1700 cm⁻¹: C=O stretching of the carboxylic acid.
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1600-1450 cm⁻¹: C=C and C=N stretching vibrations of the aromatic rings.
Reactivity and Applications in Drug Discovery
2-Bromoimidazo[2,1-b]thiazole-6-carboxylic acid is a versatile building block for the synthesis of more complex molecules due to the presence of two key functional groups: the bromo substituent and the carboxylic acid.
Diagram of Potential Reactions:
Caption: Key reaction pathways for the title compound.
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The Carboxylic Acid Moiety: This group can be readily converted into a variety of other functionalities.
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Amide Formation: Coupling with various amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) can generate a library of amide derivatives. This is a common strategy in drug discovery to explore the structure-activity relationship (SAR) by introducing diverse substituents.
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Esterification: Reaction with alcohols under acidic conditions provides the corresponding esters, which can act as prodrugs to improve pharmacokinetic properties.
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-
The Bromo Substituent: The bromine atom at the 2-position serves as an excellent handle for transition metal-catalyzed cross-coupling reactions.
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Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst allows for the introduction of a wide range of aryl and heteroaryl groups.
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Sonogashira Coupling: Palladium/copper-catalyzed coupling with terminal alkynes can be used to introduce alkynyl moieties, which are valuable for further derivatization or as structural elements in their own right.
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Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines provides access to 2-amino-substituted imidazo[2,1-b]thiazoles.
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The ability to perform these transformations selectively makes 2-Bromoimidazo[2,1-b]thiazole-6-carboxylic acid a highly valuable intermediate for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs targeting a wide range of diseases.
Conclusion
2-Bromoimidazo[2,1-b]thiazole-6-carboxylic acid is a strategically important molecule, embodying the potent biological potential of the imidazo[2,1-b]thiazole scaffold. While detailed experimental data for this specific compound is not consolidated in the literature, a robust understanding of its properties, a plausible synthetic route, and its potential for further chemical modification can be established from the wealth of knowledge on related compounds. Its utility as a versatile building block ensures its continued relevance for researchers and scientists dedicated to the discovery and development of novel therapeutics.
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Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. MDPI. Available at: [Link]
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